HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]
Overview
Description
HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] is a useful research compound. Its molecular formula is C10H16F6N3O3P and its molecular weight is 371.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Given its role as a reagent in peptide and protein synthesis , it can be inferred that it interacts with amino acids and other molecular entities involved in these processes.
Mode of Action
As a reagent used in peptide and protein synthesis , it likely facilitates the formation of bonds between amino acids, contributing to the creation of peptide chains
Biochemical Pathways
Given its role in peptide and protein synthesis , it is reasonable to assume that it plays a part in the pathways related to these processes
Pharmacokinetics
As a synthetic reagent used in peptide and protein synthesis , its bioavailability would depend on the specific context of its use, including the nature of the peptide or protein being synthesized and the conditions of the synthesis process.
Result of Action
Given its role in peptide and protein synthesis , it can be inferred that its action results in the formation of peptide bonds, contributing to the creation of new peptides or proteins.
Action Environment
As a synthetic reagent used in peptide and protein synthesis , its effectiveness and stability would likely be influenced by factors such as temperature, pH, and the presence of other reagents or catalysts.
Properties
IUPAC Name |
1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O3.F6P/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h7H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCARLVMFGXENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726215 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443305-32-6 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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